molecular formula C31H40N6O7S2 B10849028 H-Cpa-c[pen-Gly-Phe-pen]OH

H-Cpa-c[pen-Gly-Phe-pen]OH

Cat. No.: B10849028
M. Wt: 672.8 g/mol
InChI Key: KFLVOLBPEGAIIK-WMIMKTLMSA-N
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Description

H-Cpa-c[pen-Gly-Phe-pen]OH is a synthetic peptide compound with a complex structure. It contains 88 bonds, including multiple double bonds, aromatic bonds, and a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cpa-c[pen-Gly-Phe-pen]OH involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acids. The process typically starts with the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques, which are optimized for efficiency and yield. The use of automated peptide synthesizers can streamline the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

H-Cpa-c[pen-Gly-Phe-pen]OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can yield thiols .

Scientific Research Applications

H-Cpa-c[pen-Gly-Phe-pen]OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Cpa-c[pen-Gly-Phe-pen]OH involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The disulfide bond in the compound can undergo redox reactions, which can modulate the activity of redox-sensitive proteins .

Comparison with Similar Compounds

H-Cpa-c[pen-Gly-Phe-pen]OH can be compared to other similar peptide compounds, such as:

The uniqueness of this compound lies in its specific combination of amino acids and the presence of a disulfide bond, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C31H40N6O7S2

Molecular Weight

672.8 g/mol

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-carbamoylphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid

InChI

InChI=1S/C31H40N6O7S2/c1-30(2)23(36-26(40)20(32)14-18-10-12-19(13-11-18)25(33)39)28(42)34-16-22(38)35-21(15-17-8-6-5-7-9-17)27(41)37-24(29(43)44)31(3,4)46-45-30/h5-13,20-21,23-24H,14-16,32H2,1-4H3,(H2,33,39)(H,34,42)(H,35,38)(H,36,40)(H,37,41)(H,43,44)/t20-,21-,23-,24-/m0/s1

InChI Key

KFLVOLBPEGAIIK-WMIMKTLMSA-N

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)N)N)C

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)N)N)C

Origin of Product

United States

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